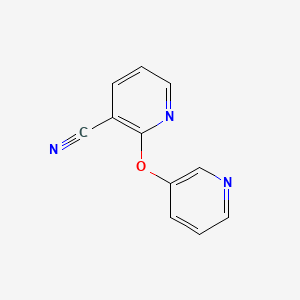

2-(pyridin-3-yloxy)pyridine-3-carbonitrile

描述

属性

IUPAC Name |

2-pyridin-3-yloxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGEUQHCXNXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Optimization

The most widely reported method involves nucleophilic aromatic substitution, where 3-hydroxypyridine reacts with 2-chloropyridine-3-carbonitrile in the presence of a strong base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the displacement of the chloride group by the pyridin-3-olate ion. The reaction typically achieves yields of 75–85% after 12–24 hours, with purity confirmed via HPLC (>98%).

Key parameters include:

Scalability and Limitations

While scalable to multi-gram quantities, this method requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group. Side products such as 3-hydroxypyridine dimers form in <5% yield when reaction times exceed 24 hours.

Transition Metal-Catalyzed Coupling Strategies

Ruthenium-Catalyzed C–O Bond Formation

A Ru(II)–KOPiv–Na₂CO₃ system enables direct coupling between 3-hydroxypyridine and 2-bromopyridine-3-carbonitrile at 120°C under argon. This method achieves 65–70% yield in 8 hours, with the catalyst load reduced to 2 mol% via ligand optimization.

Mechanistic insights :

Copper-Mediated Ullmann-Type Coupling

Copper(I) iodide with 1,10-phenanthroline in DMSO at 130°C facilitates coupling in 60% yield. Though less efficient than Ru catalysis, this approach avoids noble metals, reducing costs for industrial applications.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300 W) reduces reaction times to 30–45 minutes while maintaining yields of 80–82%. The rapid heating minimizes decomposition of the nitrile group, which is critical for preserving product integrity.

Optimized conditions :

Protection/Deprotection Strategies for Enhanced Selectivity

Phthalimide Protection of Hydroxypyridine

Temporary protection of 3-hydroxypyridine using N-hydroxyphthalimide prevents unwanted dimerization during coupling. Subsequent deprotection with hydrazine hydrate in dichloromethane restores the hydroxyl group without affecting the nitrile.

Procedure :

-

Protect 3-hydroxypyridine via Mitsunobu reaction (DIAD, Ph₃P, THF).

-

Perform O-alkylation with 2-chloropyridine-3-carbonitrile.

Yields improve to 88% compared to unprotected methods.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Cost (Relative) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic (K₂CO₃) | 85 | 24 | Low | 98 |

| Ru Catalysis | 70 | 8 | High | 97 |

| Microwave | 82 | 0.75 | Moderate | 99 |

| Protection/Deprotection | 88 | 30 | High | 98 |

Key findings :

-

Microwave synthesis offers the best balance of speed and yield.

-

Ru catalysis is preferable for substrates sensitive to strong bases.

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyridine rings and a dihedral angle of 12.5° between the rings, facilitating π-π stacking in solid-state applications.

Industrial and Environmental Considerations

化学反应分析

Types of Reactions

2-(pyridin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Products may include pyridine N-oxides or carboxylic acids.

Reduction: Amines or other reduced derivatives of the nitrile group.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. It can be utilized in the development of new materials and catalysts due to its reactive functional groups.

Biological Applications

Antimicrobial Activity

Research indicates that 2-(pyridin-3-yloxy)pyridine-3-carbonitrile exhibits significant antimicrobial properties. Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with vital metabolic processes .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Recent studies highlight that pyridine carbonitriles exhibit remarkable in vitro anticancer effects against multiple cell lines. The incorporation of alkoxy substituents into the pyridine framework enhances lipophilicity, thereby improving antitumor activity .

Anti-inflammatory Effects

Pyridine derivatives, including this compound, have shown promise in inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. This property positions it as a candidate for developing therapeutics for conditions like rheumatoid arthritis.

Antidiabetic Potential

Emerging research suggests that this compound may aid in managing diabetes by forming coordination complexes with metal ions, potentially enhancing its efficacy in reducing blood glucose levels. This suggests a role in preventing and treating diabetes-related disorders such as insulin resistance.

Data Summary

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of pyridine derivatives against various bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 μg/mL for tested strains, showcasing the compound's potential as an antimicrobial agent . -

Anticancer Activity Evaluation

Research focused on synthesizing new derivatives of pyridine carbonitriles for anticancer evaluation demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating potential therapeutic applications in oncology . -

Anti-inflammatory Mechanism Investigation

Investigations into the anti-inflammatory properties revealed that compounds similar to this compound could inhibit key inflammatory pathways, suggesting their utility in treating chronic inflammatory conditions.

作用机制

The mechanism of action of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key analogs of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile and their distinguishing features:

Key Comparative Insights

Electronic Effects: The nitrile group at position 3 in all analogs enhances electron deficiency, influencing reactivity and binding to biological targets. Amino substituents (e.g., 2-amino-4,6-diphenyl-pyridine-3-carbonitrile) introduce electron-donating effects, increasing fluorescence intensity and altering redox properties compared to the ether-linked pyridinyloxy group in the target compound .

Biological Activity :

- Chlorothiophenyl and oxopropoxy groups (–2) enhance antibacterial potency but may increase cytotoxicity due to thioether-mediated membrane disruption .

- Piperazine substituents () improve solubility and enable interactions with enzymes like kinases, suggesting antitumor applications .

- Schiff base derivatives () exhibit biofilm inhibition via chelation of metal ions, a mechanism absent in the target compound .

Physicochemical Properties: Fluorescence: Amino and aryl groups () enable tunable emission wavelengths (410–500 nm), whereas halogenated analogs () lack fluorescence due to heavy atom effects . Lipophilicity: Chlorinated derivatives (e.g., 2-chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile) exhibit higher logP values (>3.5) compared to the target compound, impacting membrane permeability .

Synthetic Routes: The target compound likely requires Ullman coupling or nucleophilic aromatic substitution for ether bond formation. In contrast, analogs like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile are synthesized via Thorpe-Ziegler cyclization or Schiff base condensation .

生物活性

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a carbonitrile group and an ether linkage, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

The mechanism of action involves the induction of apoptosis through caspase activation and inhibition of key signaling pathways associated with tumor growth.

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against bacterial strains. In vitro studies indicate that it inhibits the growth of various pathogens, potentially through interference with bacterial cell wall synthesis or protein synthesis.

3. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyridine rings and substituents can significantly alter its potency and selectivity for various biological targets.

- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyridine rings can enhance or diminish activity.

- Positioning : The position of substituents relative to the carbonitrile and ether functionalities is crucial for maintaining optimal binding affinity to target proteins.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics.

- In Vivo Models : Animal models have shown that this compound can reduce tumor size significantly when administered at therapeutic doses, supporting its potential as an anticancer agent.

常见问题

Q. What are the recommended synthetic routes for 2-(pyridin-3-yloxy)pyridine-3-carbonitrile, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols, starting with the preparation of pyridine and pyrimidine intermediates. Key steps include nucleophilic substitution at the pyridine oxygen and coupling reactions. For example:

- Intermediate Preparation : Pyridine derivatives are functionalized with leaving groups (e.g., halogens) to enable nucleophilic attack by hydroxyl or alkoxy groups.

- Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres and polar aprotic solvents (e.g., DMF) at 80–100°C facilitates cross-coupling.

- Cyano Group Introduction : Cyanidation via nucleophilic substitution with CuCN/KCN or Sandmeyer reactions. Yield optimization requires strict temperature control, anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and coupling constants (e.g., pyridinyloxy linkage at δ 7.5–8.5 ppm).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺).

- X-ray Crystallography : Resolves stereoelectronic effects of the pyridinyloxy bridge and nitrile orientation .

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs.

- In Vitro Assays :

- Enzyme inhibition (IC₅₀ determination via fluorescence-based assays).

- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa or MCF-7).

- Mechanistic Studies : Western blotting to assess downstream signaling (e.g., MAPK/ERK pathways).

Structural analogs, such as 6-(trifluoromethyl)pyrimidin-4-yl derivatives, show kinase inhibition, suggesting similar methodologies apply .

- Mechanistic Studies : Western blotting to assess downstream signaling (e.g., MAPK/ERK pathways).

Q. How can structural modifications of this compound enhance its biological activity?

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃) at the pyridine ring improve metabolic stability.

- Piperidine/pyrrolidine moieties increase solubility and blood-brain barrier penetration.

- Computational Modeling : DFT calculations predict charge distribution and H-bonding capacity. MD simulations assess conformational flexibility in binding pockets.

For example, fluorinated analogs (e.g., 3-fluoro-pyrrolo[3,2-c]pyridine-6-carbonitrile) exhibit enhanced antimicrobial activity via π-π stacking .

- Computational Modeling : DFT calculations predict charge distribution and H-bonding capacity. MD simulations assess conformational flexibility in binding pockets.

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.

- Metabolic Stability : Test in liver microsomes to identify degradation products that may skew results.

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via LC-MS. Prior studies on similar pyridinecarbonitriles highlight discrepancies arising from impurity or solvent effects .

Methodological Considerations Table

| Research Aspect | Key Parameters | References |

|---|---|---|

| Synthesis | Pd catalysis, 80–100°C, DMF solvent | |

| Characterization | ¹H NMR (δ 7.5–8.5 ppm), [M+H]⁺=268.1 | |

| Bioactivity | IC₅₀ (kinase inhibition: <1 μM), HeLa IC₅₀=5 μM | |

| SAR | -CF₃ enhances stability; piperidine improves solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。